

# 6-Chloro-8-methyl-1H-purine: Structure, Synthesis, and Chemical Utility

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 6-chloro-8-methyl-1H-purine

Cat. No.: B7791666

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## Executive Summary

**6-Chloro-8-methyl-1H-purine** (CAS: 92001-52-0) is a functionalized purine derivative characterized by a reactive electrophilic center at C6 and a steric/electronic modulator at C8.<sup>[1]</sup> It serves as a high-value intermediate in the synthesis of O6-substituted guanine derivatives (AGT inactivators), adenosine receptor antagonists, and modified nucleosides for antiviral therapy.<sup>[1]</sup> Its dual functionality—the labile chlorine atom and the stable methyl group—allows for precise "warhead" attachment while maintaining specific steric interactions within enzyme binding pockets.

## Chemical Identity & Structural Analysis

### Nomenclature and Tautomerism

While the user prompt specifies 1H-purine, this molecule exists in a dynamic tautomeric equilibrium.<sup>[1]</sup> In solution (DMSO,

), the 9H-tautomer is generally the most stable ground state, followed by the 7H-tautomer.<sup>[1]</sup> The 1H-tautomer is rare due to the disruption of aromaticity in the imidazole ring, though it becomes relevant during specific enzymatic binding events or N-alkylation transients.<sup>[1]</sup>

- IUPAC Name: 6-chloro-8-methyl-9H-purine[1][2][3]
- Common Name: 6-chloro-8-methylpurine[1][2][3][4][5][6][7][8][9]
- Molecular Formula:  
[2][10]
- Molecular Weight: 168.58 g/mol [1]

## Electronic & Steric Properties

- C6-Chlorine (The Electrophile): The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (  
).[1] The purine ring acts as an electron-deficient sink (similar to a nitro-benzene system), making the C6-Cl bond highly susceptible to attack by amines, thiols, and alkoxides.[1]
- C8-Methyl (The Modulator): The methyl group at C8 provides two effects:[1]
  - Electronic: A weak inductive donating effect (+I), which slightly deactivates the ring compared to the 8-H analog, making the C6-Cl slightly less reactive but more selective.[1]
  - Steric: It blocks metabolic oxidation at C8 (a common clearance pathway for purines) and restricts rotational freedom in receptor binding pockets.

## Physicochemical Profile

Property	Value	Note
Physical State	Solid / Crystalline Powder	Typically off-white to pale yellow.[1]
Melting Point	>260°C (dec)	High lattice energy due to H-bonding network.[1]
Boiling Point	~415°C	Calculated (760 mmHg).[2]
Density	1.535 g/cm <sup>3</sup>	High density typical of halogenated heterocycles.
pKa (N9-H)	~8.5 - 9.0	Estimated.[1] Acidic due to electron-withdrawing Cl.[1]
LogP	~1.31	Moderately lipophilic; membrane permeable.
Solubility	DMSO, DMF, hot Ethanol	Poor solubility in water and non-polar solvents (Hexane).

## Synthetic Methodologies

### Strategy A: The "Traube-Like" Cyclization (Primary Route)

This is the most robust method for scale-up.[1] It involves constructing the imidazole ring onto a pre-formed pyrimidine.

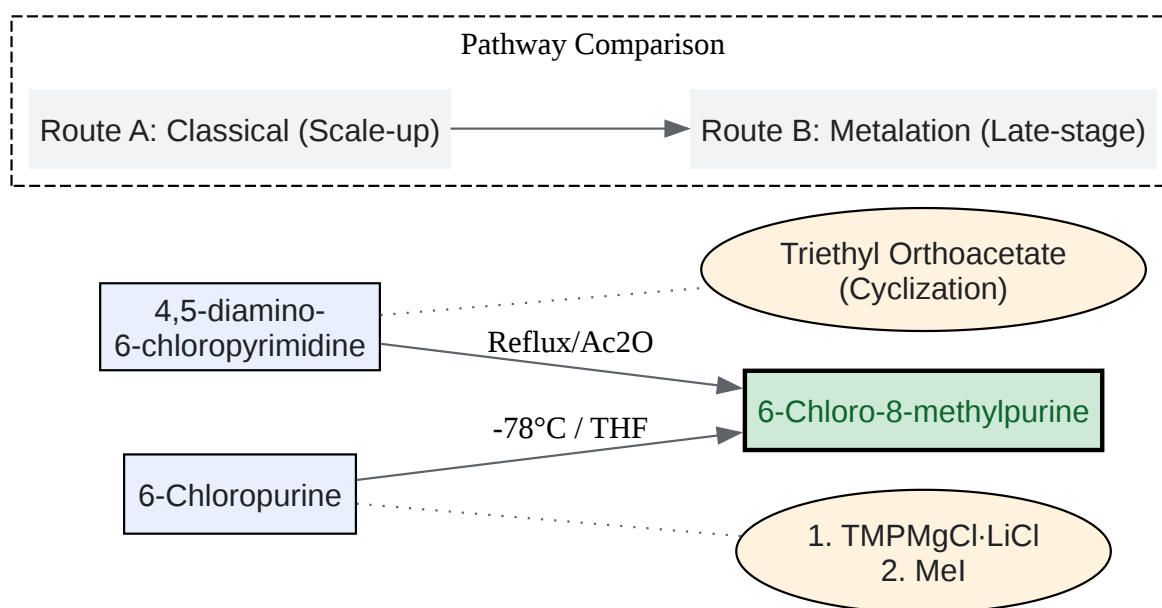
- Starting Material: 4,5-diamino-6-chloropyrimidine.
- Reagent: Triethyl orthoacetate (or acetic anhydride/polyphosphoric acid).
- Mechanism: The exocyclic amines condense with the orthoacetate to close the imidazole ring.
- Advantage: Preserves the sensitive C6-Cl bond (unlike POCl<sub>3</sub> chlorination conditions which can be harsh).[1]

## Strategy B: Direct C8-Methylation (Modern)

Utilizing directed metalation on the pre-formed purine scaffold.[1]

- Starting Material: 6-chloropurine.[1][3][6][7]
- Reagents: TMPMgCl·LiCl (Knochel-Hauser base) followed by Iodomethane (MeI).[1]
- Conditions: Low temperature (-78°C to -40°C) in THF.
- Mechanism: The bulky base selectively deprotonates C8 (the most acidic proton on the ring carbon). The resulting anion is trapped by MeI.

## Visualization: Synthetic Pathways



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Caption: Figure 1. Convergent synthetic pathways. Route A is preferred for bulk synthesis; Route B allows late-stage functionalization.[1]

## Reactivity & Functionalization

The utility of 6-chloro-8-methylpurine lies in its orthogonal reactivity.<sup>[1]</sup>

## Nucleophilic Aromatic Substitution ( ) at C6

This is the primary "warhead" reaction.

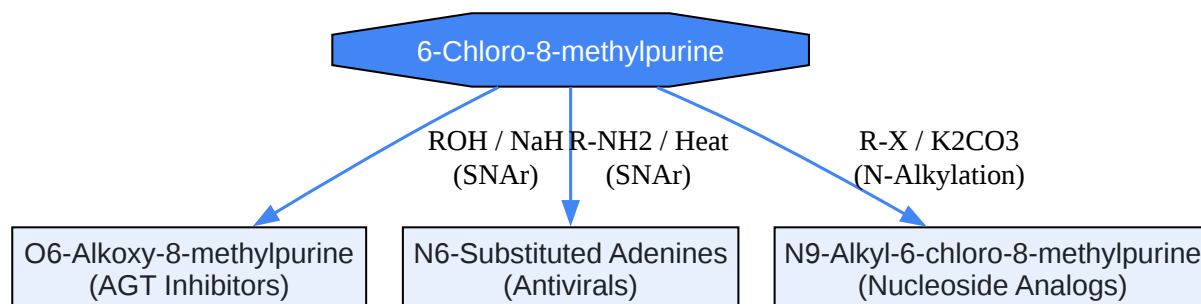
- Nucleophiles: Primary/Secondary amines, Alkoxides ( ), Thiols.
- Conditions:
  - Amines: Ethanol/Butanol reflux or mild heat with base ( ).
  - Alkoxides: Benzyl alcohol + NaH (Critical for O6-benzylguanine synthesis).<sup>[1]</sup>
- Mechanism: Addition-Elimination.<sup>[1]</sup> The intermediate Meisenheimer complex is stabilized by the N7/N9 nitrogens.

## Regioselective N-Alkylation

Alkylation can occur at N9 or N7.<sup>[1]</sup>

- N9-Alkylation: Favored under basic conditions (NaH/DMF) due to thermodynamic stability and steric clearance.<sup>[1]</sup>
- N7-Alkylation: Can occur if N9 is sterically blocked or under specific kinetic conditions, but 8-methyl substitution increases steric hindrance at N7, pushing selectivity further toward N9.<sup>[1]</sup>

## Visualization: Reactivity Map



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Caption: Figure 2. Divergent reactivity profile. The C6-Cl bond is the primary site of modification, while N9 allows for scaffold attachment.[1]

## Experimental Protocol: Synthesis of O6-Benzyl-8-methylguanine Analog

A representative protocol demonstrating the

utility of the scaffold.

Objective: Displacement of C6-Cl with a benzyloxy group (key step in AGT inhibitor synthesis). [1]

- Setup: Flame-dry a 100 mL round-bottom flask under Argon.
- Reagent Prep: Add Benzyl alcohol (10 mL, excess) and Sodium Hydride (60% dispersion, 2.2 eq). Stir at RT for 30 min until evolution of ceases (formation of Sodium Benzyloxide).
- Addition: Add 6-chloro-8-methylpurine (1.0 eq) in one portion.
- Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
- Workup:
  - Cool to RT.

- Neutralize carefully with Glacial Acetic Acid.
- Pour into diethyl ether (product often precipitates) or water (to extract salts).
- Filter the precipitate or extract with EtOAc.
- Purification: Recrystallize from Ethanol/Water.
- Yield: Typically 70–85%.

## Safety & Handling

- Hazards: 6-Chloro-8-methylpurine is an Irritant (Xi).[1] It causes skin, eye, and respiratory irritation.
- Bioactivity: As a purine analog, it may possess inherent biological activity (antimetabolite). Handle with gloves, goggles, and in a fume hood.
- Storage: Store at 2–8°C (refrigerated) under inert gas. Moisture sensitive (slow hydrolysis of C6-Cl to C6-OH over months if exposed to humid air).[1]

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